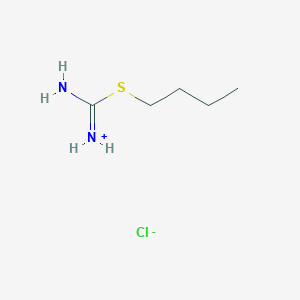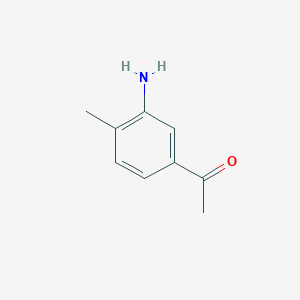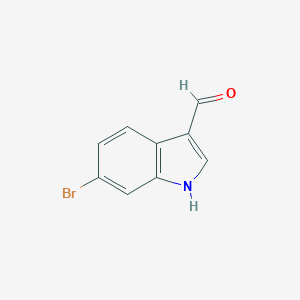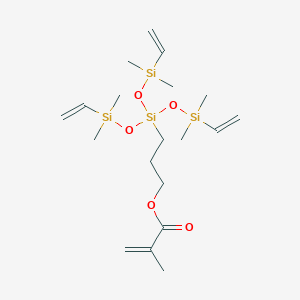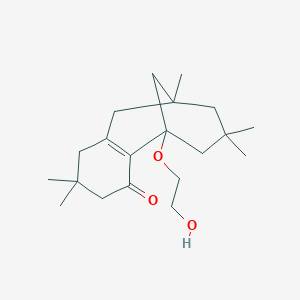
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-, also known as O-1918, is a synthetic compound that has been extensively studied for its potential therapeutic applications. O-1918 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- is not fully understood, but it is believed to act on the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes. 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood.
Biochemische Und Physiologische Effekte
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been found to have a number of biochemical and physiological effects, including the ability to reduce pain and inflammation, induce apoptosis in cancer cells, and modulate the immune system. 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- in lab experiments is its ability to selectively target the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- is its relatively low potency compared to other CB1 receptor agonists, which can make it difficult to achieve the desired effects in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-, including the development of more potent analogs, the investigation of its potential therapeutic applications in different disease states, and the exploration of its mechanisms of action in greater detail. Additionally, 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- may have potential applications in the field of synthetic biology, where it could be used to modulate the endocannabinoid system in a controlled manner.
Synthesemethoden
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been described in detail in a number of scientific publications, and involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of different areas. Some of the most promising areas of research include the treatment of pain, inflammation, and cancer.
Eigenschaften
CAS-Nummer |
15919-97-8 |
|---|---|
Produktname |
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl- |
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxy)-5,5,9,11,11-pentamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-3-one |
InChI |
InChI=1S/C20H32O3/c1-17(2)8-14-9-19(5)11-18(3,4)12-20(13-19,23-7-6-21)16(14)15(22)10-17/h21H,6-13H2,1-5H3 |
InChI-Schlüssel |
NEZKUMWAUIUMJC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C |
Synonyme |
2,3,5,6,7,8,9,10-Octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-5,9-methanobenzocycloocten-4(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



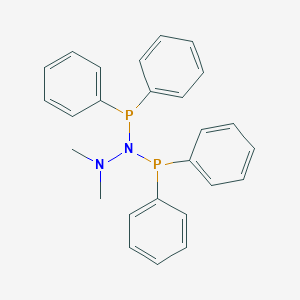
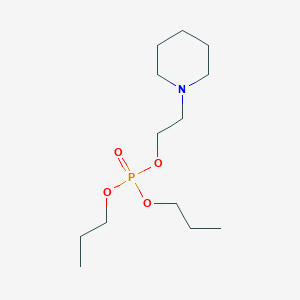
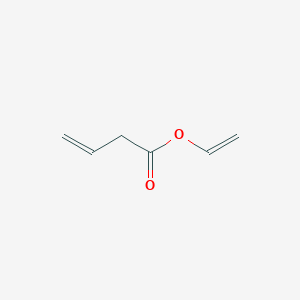
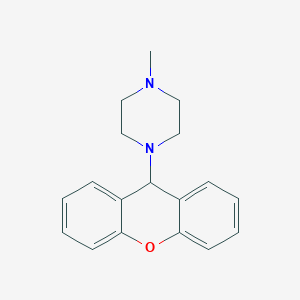
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
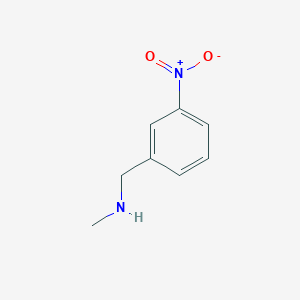
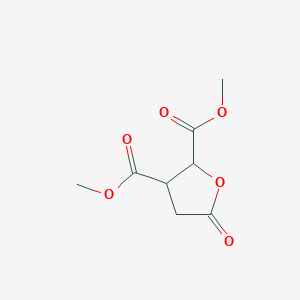
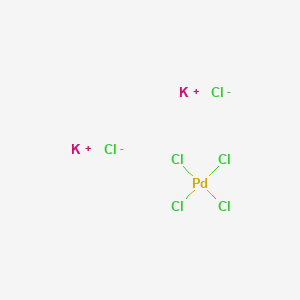
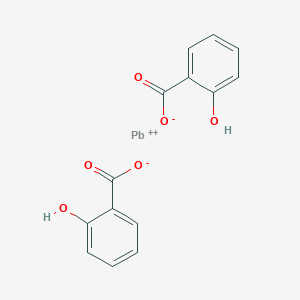
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
